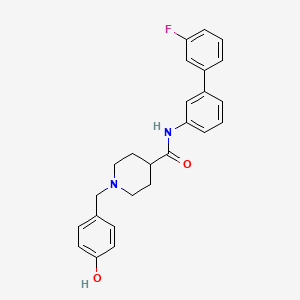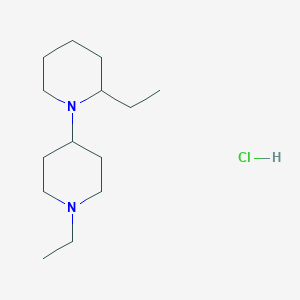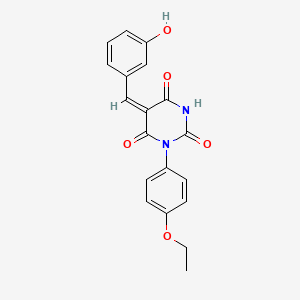![molecular formula C27H21ClN2O3 B5164571 3-(2-Chlorophenyl)-2,8-dimethyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one](/img/structure/B5164571.png)
3-(2-Chlorophenyl)-2,8-dimethyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-2,8-dimethyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenyl group, a dimethyl chromenone core, and a phenylpyrazolylmethoxy substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2,8-dimethyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the Phenylpyrazolylmethoxy Group: The phenylpyrazolylmethoxy group can be attached through nucleophilic substitution reactions involving pyrazole derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(2-Chlorophenyl)-2,8-dimethyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
3-(2-Chlorophenyl)-2,8-dimethyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.
Material Science: It is explored for its potential use in the development of novel materials with specific optical or electronic properties.
Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 3-(2-Chlorophenyl)-2,8-dimethyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
相似化合物的比较
Similar Compounds
3-(2-Chlorophenyl)-2,8-dimethylchromen-4-one: Lacks the phenylpyrazolylmethoxy group, which may result in different biological activities.
2,8-Dimethyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one: Lacks the chlorophenyl group, which may affect its chemical reactivity and pharmacological properties.
Uniqueness
3-(2-Chlorophenyl)-2,8-dimethyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one is unique due to the combination of its structural features, which confer specific chemical and biological properties
属性
IUPAC Name |
3-(2-chlorophenyl)-2,8-dimethyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN2O3/c1-17-24(32-16-19-14-29-30(15-19)20-8-4-3-5-9-20)13-12-22-26(31)25(18(2)33-27(17)22)21-10-6-7-11-23(21)28/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHHAGSQKFKISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3Cl)C)OCC4=CN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5164498.png)
![N,N-dimethyl-3-[[(2-methylsulfanylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine](/img/structure/B5164505.png)
![1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5164508.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5164511.png)
![N-benzyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-ethylbenzamide](/img/structure/B5164519.png)
![N-allyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5164533.png)
![N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5164541.png)

![1-(4-Methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5164549.png)

![1-(4-Chlorophenyl)-5-[(3-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione](/img/structure/B5164563.png)
![methyl 3-{[(2,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylate](/img/structure/B5164569.png)

